PD 404182

Descripción general

Descripción

Ha mostrado una actividad significativa contra una variedad de virus, incluido el virus de la inmunodeficiencia humana (VIH), el virus de la hepatitis C (VHC), el virus de la inmunodeficiencia simia (VIS) y el virus de la estomatitis vesicular (VSV) . El compuesto se caracteriza por su alto índice terapéutico y sus amplias actividades antivirales .

Métodos De Preparación

La síntesis de PD 404182 implica la formación de una estructura heterocíclica tricíclica. Los pasos clave incluyen la formación de enlaces carbono-heteroátomo sp2 (C-O, C-N o C-S) a partir de areno o haloareno . Una de las rutas sintéticas implica el uso de funcionalización C-H intermolecular orto-selectiva mediada por Cu(II) . Este método es ventajoso debido a su rentabilidad, abundancia en la tierra y menor toxicidad . El proceso comienza con la introducción orto-selectiva de un heteroátomo en derivados de 2-fenil-1,4,5,6-tetrahidropirimidina, seguida de transformaciones del grupo funcional para producir varios heterociclos, incluido this compound .

Análisis De Reacciones Químicas

Reductive Conversion and Thiophenol Derivative Formation

PD 404182's primary reaction involves its conversion into a thiophenol derivative under reductive conditions. This transformation is significant because the resulting thiophenol is believed to be the bioactive form of the drug .

-

Conditions : The conversion occurs rapidly in the presence of glutathione (GSH), a reducing agent found in high concentrations within cells .

-

Rate : The reaction proceeds quantitatively within 1 hour under these conditions .

-

Implication : This suggests that this compound functions as a prodrug, which is converted into its active form intracellularly .

Data from experiments on the conversion of this compound and related compounds :

| Compound | X | EC50 (μM) | Conversion (Time, Yield) |

|---|---|---|---|

| This compound (1a) | NH | 0.44 ± 0.08 | 4a (1 h, quant.) |

| 13 | O | 8.94 ± 1.07 | 4a (24 h, 26%) d |

| 3a | S | >10 | 4a (24 h, 15%) d |

| 14a | NH | >10 | 16 + 14b e |

| 14b | O | >10 | 16 (24 h, 78%) |

| 14c | S | >10 | 16 (24 h, 71%) |

| 15a | NH | >10 | No reaction |

| 15b | O | >10 | No reaction |

| 15c | S | >10 | No reaction |

-

EC50 values represent the concentration of the compound required to inhibit the HIV-1 infection by 50%.

-

The product yields were calculated by HPLC analysis using previously determined calibration curves.

Role of Glutathione (GSH)

Glutathione plays a critical role in the conversion of this compound into its active form. The presence of GSH facilitates the reductive cleavage of specific bonds within the this compound molecule, leading to the generation of the thiophenol derivative .

-

Mechanism : The exact mechanism involves the reductive cleavage of the S-N bond in related isothiazolopyrimidine scaffolds, suggesting a similar pathway for this compound .

-

Importance : Without GSH, the conversion rate is significantly reduced, as seen in experiments where only a small percentage of this compound was converted in the absence of GSH .

Impact on DDAH Inhibition

This compound has been identified as a direct and dose-dependent inhibitor of human dimethylarginine dimethylaminohydrolase isoform 1 (DDAH1) .

-

DDAH1 Function : DDAH1 is an enzyme that metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide (NO) synthase .

-

Inhibition : By inhibiting DDAH1, this compound increases intracellular levels of ADMA, which in turn reduces NO production .

-

Therapeutic Potential : This inhibitory action suggests that this compound has therapeutic potential in conditions related to nitric oxide production, such as septic shock .

Anti-HIV Activity and Structural Relationships

This compound exhibits anti-HIV activity, which is linked to its structural similarity with other antiretroviral agents. The pyrimidobenzothiazine and isothiazolopyrimidine scaffolds are believed to function as prodrugs, with similar structure-activity relationships .

-

Structure-Activity Relationship : The anti-HIV activities of this compound derivatives and isothiazolopyrimidine derivatives are related to those of thiophenol derivatives .

-

Inactive Analogues : Inactive analogues with similar scaffolds to this compound do not convert into the active thiophenol form, indicating the importance of the specific chemical structure for the drug's activation .

Effects on Angiogenesis

This compound has been shown to inhibit angiogenesis in vitro .

Aplicaciones Científicas De Investigación

Antiviral Mechanism of Action

PD 404182 operates primarily by disrupting the structural integrity of viral particles. Its mechanism involves:

- Disruption of Viral Integrity : The compound physically compromises the structure of HIV and HCV by interacting with non-lipid components of the viruses. This interaction leads to the release of viral genomic RNA into the surrounding medium, effectively inactivating the virus without directly lysing lipid membranes .

- Targeting Non-Envelope Proteins : Unlike many antiviral agents that target envelope proteins, this compound interacts with non-envelope protein components, which could reduce cytotoxicity to human cells .

Efficacy Against Viruses

The efficacy of this compound has been evaluated through various in vitro studies:

- Inhibition Concentrations : The median inhibitory concentrations (IC50) for this compound are approximately 1 µM against HIV and 11 µM against HCV, indicating strong antiviral activity .

- Broad Spectrum Activity : The compound has demonstrated effectiveness against multiple strains of HIV (including HIV-1 and HIV-2), simian immunodeficiency virus (SIV), and vesicular stomatitis virus (VSV) with minimal cytotoxic effects on human cells (CC50 > 300 µM) .

Case Study 1: HIV Inactivation

In a study conducted at Texas A&M University, researchers discovered that this compound could dissolve the HIV virus upon contact. The research highlighted its potential as a topical preventative for HIV transmission. The findings indicated that this compound was more effective against HIV than HCV during screening processes aimed primarily at HCV inhibitors .

Case Study 2: Mechanistic Studies

Further investigations into this compound’s mechanism revealed that it does not interact with viral membranes but instead targets structural components crucial for viral integrity. This unique mode of action suggests a lower risk of cytotoxicity compared to traditional antiviral drugs that disrupt cell membranes .

Future Research Directions

The promising results from studies involving this compound highlight several avenues for future research:

- Clinical Trials : There is a need for clinical trials to evaluate the safety and efficacy of this compound in human subjects as an anti-HIV microbicide.

- Mechanistic Studies : Further investigations into the precise molecular interactions between this compound and viral components could lead to enhanced understanding and optimization of its antiviral properties.

- Derivative Development : Ongoing structure-activity relationship studies may yield more potent derivatives with improved efficacy and stability under physiological conditions.

Mecanismo De Acción

PD 404182 ejerce sus efectos antivirales al afectar la replicación del virus en la etapa temprana de la infección, incluida la unión y la fusión . El compuesto es un inhibidor potente y competitivo de la dimetilarginina dimetilaminohidrolasa 1 humana (DDAH1), con una CI50 de 9 μM . Esta inhibición conduce a actividades antiangiogénicas y antivirales in vitro . Los objetivos moleculares y las vías exactas involucradas en su mecanismo de acción aún se encuentran en investigación, pero los estudios de etiquetado por afinidad por foto han identificado varias proteínas de unión potenciales .

Comparación Con Compuestos Similares

PD 404182 está estructuralmente relacionado con otros heterociclos tricíclicos, como los derivados de pirimidino[1,2-c][1,3]benzoxazina, pirimidino[1,2-c]quinazolina y pirimidino[1,2-c][1,3]benzotiazina . Estos compuestos comparten actividades antivirales similares pero difieren en sus componentes estructurales y efectos sustituyentes . La combinación única de this compound de un núcleo de 1,3-tiazin-2-imina, benceno fusionado a la izquierda y grupos amida cíclicos lo distingue de otros compuestos similares .

Actividad Biológica

PD 404182 is a synthetic compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of dimethylarginine dimethylaminohydrolase (DDAH) and as a virucidal agent against various viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). This article provides an in-depth examination of the biological activity of this compound, supported by data tables and research findings.

Inhibition of DDAH

This compound is known to inhibit DDAH, an enzyme that metabolizes asymmetric dimethylarginine (ADMA), a competitive inhibitor of nitric oxide synthase (NOS). The inhibition of DDAH by this compound leads to increased levels of ADMA, which can have therapeutic implications in conditions characterized by excessive nitric oxide production, such as septic shock.

- Key Findings :

Virucidal Activity

This compound exhibits virucidal properties against HCV and HIV, disrupting the integrity of the viral particles without directly lysing host cell membranes.

- Key Findings :

Table 1: Summary of Biological Activities

| Activity Type | Target Virus/Enzyme | IC50 (μM) | Cytotoxic Concentration (μM) | Mechanism |

|---|---|---|---|---|

| DDAH Inhibition | Human DDAH1 | 9 | >300 | Competitive inhibition |

| Virucidal Activity | Hepatitis C Virus | 11 | >300 | Disruption of viral integrity |

| Human Immunodeficiency Virus | 1 | >300 | Disruption of viral integrity |

Case Studies

- DDAH Inhibition in Septic Shock :

- Antiviral Efficacy Against HIV :

Propiedades

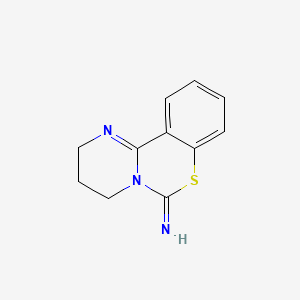

IUPAC Name |

3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c12-11-14-7-3-6-13-10(14)8-4-1-2-5-9(8)15-11/h1-2,4-5,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNENSSREQFBZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C2C3=CC=CC=C3SC(=N)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424969 | |

| Record name | PD 404,182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72596-74-8 | |

| Record name | PD-404182 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072596748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 404,182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72596-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-404182 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PYK7K517E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.